molecular formula C36H38N2O7 B12508902 Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine

Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine

Cat. No.: B12508902
M. Wt: 610.7 g/mol
InChI Key: RFDHCALJCFGPLE-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine involves the selective protection and deprotection of amino groups. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine is unique due to its dual protecting groups, which allow for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C36H38N2O7

Molecular Weight

610.7 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]phenyl]propanoic acid

InChI

InChI=1S/C36H38N2O7/c1-22(33-31(39)19-36(2,3)20-32(33)40)37-16-17-44-24-14-12-23(13-15-24)18-30(34(41)42)38-35(43)45-21-29-27-10-6-4-8-25(27)26-9-5-7-11-28(26)29/h4-15,29-30,39H,16-21H2,1-3H3,(H,38,43)(H,41,42)/t30-/m0/s1

InChI Key

RFDHCALJCFGPLE-PMERELPUSA-N

Isomeric SMILES

CC(=NCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O

Canonical SMILES

CC(=NCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O

Origin of Product

United States

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